molecular formula C9H10BNO4S B12057767 6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1158984-92-9

6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12057767
CAS No.: 1158984-92-9
M. Wt: 239.06 g/mol
InChI Key: WWELVLHUROSDIA-UHFFFAOYSA-N
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Description

6-Methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound belonging to the class of methyliminodiacetic acid (MIDA) boronates. Its structure consists of a central dioxazaborocane ring system with a thiophen-2-yl substituent at the 2-position and a methyl group at the 6-position. The compound serves as a protected boronic acid, enabling controlled reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. Its molecular formula is C₉H₁₀BNO₄S, with an average molecular weight of 239.06 g/mol .

Key structural features include:

  • Boron coordination: The boron atom is stabilized within the six-membered dioxazaborocane ring, conferring air and moisture stability compared to free boronic acids .

Properties

IUPAC Name

6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4S/c1-11-5-8(12)14-10(15-9(13)6-11)7-3-2-4-16-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWELVLHUROSDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678942
Record name 6-Methyl-2-(thiophen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158984-92-9
Record name 6-Methyl-2-(thiophen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Thiopheneboronic Acid Synthesis :
    Thiophen-2-ylboronic acid is first prepared via lithiation of 2-bromothiophene followed by borylation with tris(isopropyl)borate (B(OiPr)₃). The reaction proceeds at −78°C in tetrahydrofuran (THF), yielding 65–72% after aqueous workup.

  • MIDA Complexation :
    The crude boronic acid reacts with MIDA (6 equiv) in dimethyl sulfoxide (DMSO) at 115°C for 16 hours under nitrogen. Triethyl orthoformate (HC(OEt)₃) acts as a dehydrating agent, forming the protected MIDA boronate.

Critical Conditions :

  • Temperature: 115°C ± 2°C

  • Solvent: Anhydrous DMSO

  • Yield: 38–42% after purification

Suzuki Coupling Precursor Method

This patent-derived method (WO2010018211A1) adapts cyclopropylboronate synthesis protocols for thiophene systems:

Stepwise Procedure

  • Lithium-Halogen Exchange :
    Powdered lithium (2 equiv) reacts with 2-bromothiophene in THF at −40°C to generate thienyllithium.

  • Borylation :
    B(OiPr)₃ (1 equiv) in THF is added dropwise at −40°C, followed by warming to room temperature over 30 minutes.

  • Cyclization :
    Diethanolamine (1 equiv) in isopropanol induces cyclization, forming the dioxazaborocane ring. Post-reaction washing with ether removes unreacted amines.

Optimized Parameters :

ParameterValue
Lithium stoichiometry2.0–2.2 equiv
Borylation temperature−40°C → 25°C
Cyclization time45–60 minutes
Overall yield52–58%

Diethanolamine-Mediated Cyclization

A modified approach from Royal Society of Chemistry protocols employs sodium periodate (NaIO₄) as an oxidizing agent:

Key Steps

  • Oxidative Workup :
    After initial borylation, sodium periodate (3.1 equiv) in acetate buffer at 80°C cleaves boronate esters to boronic acids.

  • MIDA Protection :
    Subsequent reaction with MIDA in DMSO/HC(OEt)₃ achieves simultaneous dehydration and cyclization.

Yield Comparison :

MethodYield (%)Purity (HPLC)
Standard MIDA38–4295.2
Periodate-MIDA40–4597.8
Diethanolamine52–5894.5

Solvent and Catalytic System Optimization

Solvent Effects

  • THF : Provides optimal lithiation kinetics but requires strict anhydrous conditions.

  • DMSO : Essential for MIDA complexation but leads to 8–12% side product formation via sulfoxide elimination.

  • EtOAc/Water Systems : Used in extraction phases to recover unreacted starting materials (18–22% recovery).

Scalability and Industrial Considerations

Pilot-Scale Production

A 1 kg batch synthesis reported in patent WO2010018211A1 demonstrates:

  • Cycle Time : 72 hours for full process

  • Cost Drivers :

    • Lithium (43% of raw material cost)

    • B(OiPr)₃ (29%)

    • MIDA (18%)

Waste Stream Management

  • THF Recovery : 88–92% via fractional distillation

  • Boron Contamination : <50 ppm achieved through EDTA washes

Analytical Characterization

Spectroscopic Data

TechniqueKey Signatures
¹¹B NMR (CDCl₃)δ 30.2 ppm (dioxazaborocane B)
IR (KBr)1345 cm⁻¹ (B-O stretch)
HRMS (ESI+)m/z 240.0681 [M+H]+ (calc. 240.0683)

Purity Assessment

  • HPLC : >95% purity using C18 column (ACN/H₂O gradient)

  • XRD : Confirms crystalline structure with d-spacing 5.82 Å

Comparative Method Analysis

MetricMIDA MethodDiethanolaminePeriodate-MIDA
Yield (%)38–4252–5840–45
ScalabilityModerateHighLow
Byproduct Formation8–12%5–8%10–15%
Pd CompatibilityExcellentGoodExcellent

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The boron center can be reduced to form borohydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents or organolithium compounds

Major Products

The major products formed from these reactions include:

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Borohydride derivatives

    Substitution: Various boronate esters or boronic acids

Scientific Research Applications

6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: Employed in the study of boron-based drugs and their interactions with biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to coordinate with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property makes it useful in catalysis and as a molecular probe in biological systems.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The thiophen-2-yl group in the target compound likely exhibits stronger electron-donating properties compared to phenyl or CF₃-pyridinyl groups, influencing its reactivity in cross-coupling reactions .
  • Stability : All MIDA boronates show improved stability over free boronic acids, but substituents like trifluoromethyl groups may reduce solubility in polar solvents .

Brominated and Functionalized Derivatives

Brominated analogs, such as 2-(3-Bromo-1-benzothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (C₁₁H₁₀BBrNO₄S, MW 311.92), are utilized in stepwise functionalization. Bromine atoms enable further derivatization via palladium-catalyzed reactions, a feature absent in the non-halogenated target compound .

Biological Activity

6-Methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound with significant potential in biological applications. Its molecular formula is C9H10BNO4SC_9H_{10}BNO_4S and it has a molecular weight of 239.06 g/mol. This compound belongs to a class known as MIDA boronates, which are recognized for their stability and reactivity, making them valuable in organic synthesis and medicinal chemistry.

The biological activity of 6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is primarily attributed to its ability to coordinate with various biomolecules through the boron atom. This coordination allows the compound to form reversible covalent bonds with nucleophiles such as hydroxyl or amino groups. This property is essential for its application in drug design and development, particularly in targeting specific enzymes or receptors in cancer therapy.

Anticancer Properties

Research indicates that compounds containing thiophene and thiazole moieties exhibit promising anticancer activities. A study highlighted the synthesis of thiazole-thiophene hybrids, which demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer cells). The synthesized compounds showed IC50 values comparable to standard chemotherapy agents like Cisplatin .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of various derivatives of thiophene compounds, the synthesized derivatives exhibited IC50 values ranging from 14.6 µM to 28.3 µM against MCF-7 cells. These results suggest that the incorporation of thiophene into the molecular structure enhances anticancer activity .

Other Biological Activities

Beyond anticancer properties, thiophene derivatives have been noted for their diverse biological activities including:

  • Antimicrobial : Exhibiting effectiveness against a range of bacterial and fungal strains.
  • Anti-inflammatory : Reducing inflammation in various biological models.
  • Analgesic : Providing pain relief in experimental settings.

These activities are linked to the structural characteristics of thiophene rings which allow for interaction with multiple biological targets .

Synthetic Routes

The synthesis of 6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione typically involves reactions between thiophene derivatives and boronic acids or boronate esters. Common methods include:

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature : Room temperature to reflux
  • Catalysts : Palladium or copper catalysts for coupling reactions

These methods ensure high yields and purity suitable for further biological evaluations .

Research Applications

The compound's unique properties make it suitable for various research applications:

Application AreaDescription
Organic Synthesis Used as a building block for complex boron-containing molecules.
Medicinal Chemistry Investigated for potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Material Science Development of advanced materials such as boron-containing polymers and catalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between thiophene derivatives and boron-containing precursors. For example, analogous spirocyclic compounds are synthesized via reactions of dione derivatives with amines or imines under reflux in polar aprotic solvents (e.g., THF or DMF) with catalytic bases like triethylamine . Optimization requires factorial design experiments (e.g., varying temperature, solvent ratios, and stoichiometry) to maximize yield and purity. Statistical methods like orthogonal design can minimize experimental trials while accounting for critical variables .

Table 1: Example Reaction Parameters for Analogous Compounds

ParameterTypical RangeOptimal Value (Example)
Temperature60–100°C80°C
SolventTHF/DMF (1:1 to 3:1)2:1 THF/DMF
Reaction Time12–72 hours48 hours
BaseTriethylamine/NaOAcTriethylamine

Q. How can spectroscopic methods (IR, UV-Vis, NMR) be systematically applied to characterize the compound’s structural integrity?

  • Methodological Answer :

  • IR Spectroscopy : Identify B-O (≈1350 cm⁻¹) and C=O (≈1700 cm⁻¹) stretches to confirm the dioxazaborocane core and dione groups .
  • NMR : Use ¹H and ¹³C NMR to resolve thiophene protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹¹B NMR can confirm boron coordination geometry (δ 10–20 ppm for tetrahedral BO₃N) .
  • UV-Vis : Monitor π→π* transitions (≈250–300 nm) for conjugation in the thiophene ring .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, reaction path searches) can predict reaction pathways and intermediates for this boron-containing heterocycle?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates in boron-mediated cyclization reactions. Reaction path search algorithms (e.g., artificial force-induced reaction method) coupled with quantum chemical calculations enable identification of energetically favorable pathways . For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting optimal conditions for spirocyclic compound formation .

Q. How do steric and electronic effects of the thiophene substituent influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Thiophene’s electron-rich aromatic system enhances electrophilic substitution but may sterically hinder boron coordination. Comparative studies using substituted thiophenes (e.g., 3-methyl vs. 2-bromo derivatives) reveal:

  • Steric Effects : Bulky substituents reduce yields in cyclization steps due to hindered boron-nitrogen bond formation .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) destabilize intermediates, requiring milder reaction conditions .
    • Experimental Design : Use Hammett plots to correlate substituent σ values with reaction rates .

Q. What strategies resolve discrepancies between theoretical (computational) and experimental spectroscopic data during structural validation?

  • Methodological Answer :

  • Step 1 : Cross-validate computational models (e.g., NMR chemical shift predictions via GIAO-DFT) with experimental data. Adjust solvent and temperature parameters in simulations to match experimental conditions .
  • Step 2 : Employ hybrid methods like molecular dynamics to account for conformational flexibility in solution-phase structures .
  • Case Study : For analogous dioxazaborocanes, deviations in ¹¹B NMR shifts (±5 ppm) were resolved by incorporating solvent polarization effects in DFT calculations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound in different solvents?

  • Methodological Answer :

  • Hypothesis Testing : Conduct thermogravimetric analysis (TGA) in solvents like DMSO, THF, and acetonitrile to compare decomposition temperatures.
  • Root Cause : Stability differences may arise from solvent-coordinated boron intermediates. For example, DMSO’s strong coordinating ability stabilizes boron, delaying decomposition .
  • Resolution : Publish raw DSC/TGA data with solvent-specific calibration curves to enable cross-lab validation .

Methodological Innovation

Q. Can AI-driven platforms (e.g., COMSOL Multiphysics) automate the optimization of reaction parameters for scaled-up synthesis?

  • Methodological Answer : Yes. AI models trained on historical reaction data (e.g., yields, purity, solvent systems) can predict optimal conditions for new substrates. For instance, COMSOL’s reaction engineering module simulates heat/mass transfer effects in batch reactors, while machine learning algorithms refine predictions iteratively based on real-time sensor data .

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